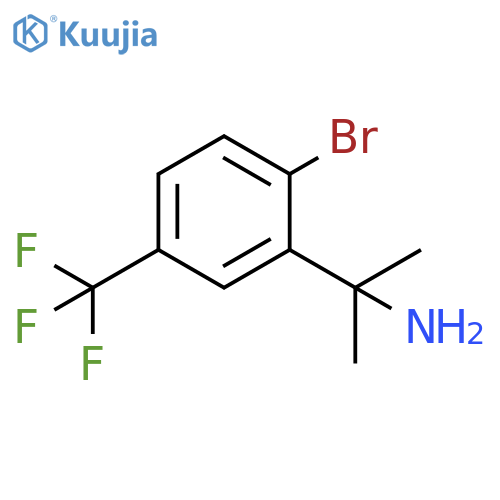

Cas no 1314769-10-2 (2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine)

1314769-10-2 structure

商品名:2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine

2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine

- 2-(2-bromo-5-(trifluoromethyl)phenyl)propan-2-amine

- Benzenemethanamine, 2-bromo-α,α-dimethyl-5-(trifluoromethyl)-

- 2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine

- 1314769-10-2

- EN300-1930940

-

- インチ: 1S/C10H11BrF3N/c1-9(2,15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,15H2,1-2H3

- InChIKey: VITMIQMBZCUSOG-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)(C)N)=CC(C(F)(F)F)=CC=C1Br

計算された属性

- せいみつぶんしりょう: 281.00270g/mol

- どういたいしつりょう: 281.00270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.461±0.06 g/cm3(Predicted)

- ふってん: 253.0±35.0 °C(Predicted)

- 酸性度係数(pKa): 8.50±0.10(Predicted)

2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1930940-5.0g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 5g |

$3147.0 | 2023-06-02 | ||

| Enamine | EN300-1930940-2.5g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 2.5g |

$2127.0 | 2023-09-17 | ||

| Enamine | EN300-1930940-0.25g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 0.25g |

$999.0 | 2023-09-17 | ||

| Enamine | EN300-1930940-1.0g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 1g |

$1086.0 | 2023-06-02 | ||

| Enamine | EN300-1930940-0.5g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 0.5g |

$1043.0 | 2023-09-17 | ||

| Enamine | EN300-1930940-10g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 10g |

$4667.0 | 2023-09-17 | ||

| Enamine | EN300-1930940-10.0g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 10g |

$4667.0 | 2023-06-02 | ||

| Enamine | EN300-1930940-0.1g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 0.1g |

$956.0 | 2023-09-17 | ||

| Enamine | EN300-1930940-5g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 5g |

$3147.0 | 2023-09-17 | ||

| Enamine | EN300-1930940-0.05g |

2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

1314769-10-2 | 0.05g |

$912.0 | 2023-09-17 |

2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1314769-10-2 (2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量